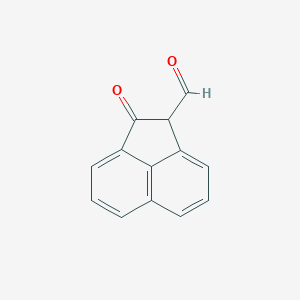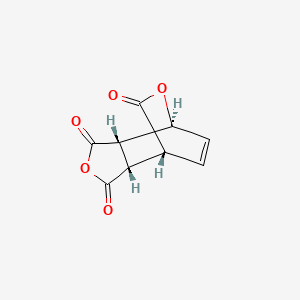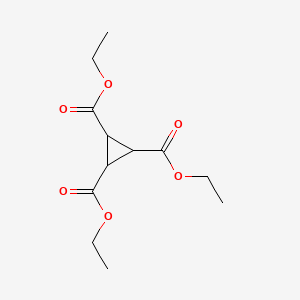
1,2,3-Cyclopropanetricarboxylic acid, triethyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,2,3-Cyclopropanetricarboxylic acid, triethyl ester is an organic compound with the molecular formula C12H18O6. It is a derivative of cyclopropane, featuring three carboxylic acid groups esterified with ethyl groups. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1,2,3-Cyclopropanetricarboxylic acid, triethyl ester can be synthesized through the esterification of 1,2,3-cyclopropanetricarboxylic acid with ethanol in the presence of an acid catalyst. The reaction typically involves refluxing the acid with ethanol and a strong acid such as sulfuric acid to facilitate the esterification process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of catalysts and controlled temperature and pressure conditions are crucial to ensure efficient production.
Analyse Des Réactions Chimiques
Types of Reactions
1,2,3-Cyclopropanetricarboxylic acid, triethyl ester undergoes various chemical reactions, including:
Hydrolysis: The ester groups can be hydrolyzed to yield 1,2,3-cyclopropanetricarboxylic acid and ethanol.
Reduction: The compound can be reduced to form corresponding alcohols.
Substitution: The ester groups can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Reduction: Reducing agents such as lithium aluminum hydride.
Substitution: Nucleophiles like amines or alcohols in the presence of a catalyst.
Major Products Formed
Hydrolysis: 1,2,3-Cyclopropanetricarboxylic acid and ethanol.
Reduction: Corresponding alcohols.
Substitution: Various substituted esters depending on the nucleophile used.
Applications De Recherche Scientifique
1,2,3-Cyclopropanetricarboxylic acid, triethyl ester has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with enzymes.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 1,2,3-cyclopropanetricarboxylic acid, triethyl ester involves its interaction with various molecular targets. The ester groups can undergo hydrolysis to release the active carboxylic acid, which can then interact with enzymes or receptors. The cyclopropane ring may also play a role in the compound’s reactivity and binding affinity.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1,1,2-Cyclopropanetricarboxylic acid, triethyl ester
- Propane-1,2,3-tricarboxylic acid
Uniqueness
1,2,3-Cyclopropanetricarboxylic acid, triethyl ester is unique due to its specific arrangement of carboxylic acid groups on the cyclopropane ring. This structural feature imparts distinct reactivity and properties compared to other similar compounds. For example, the position of the carboxylic acid groups can influence the compound’s ability to undergo specific chemical reactions and its interaction with biological targets.
Propriétés
Numéro CAS |
729-87-3 |
|---|---|
Formule moléculaire |
C12H18O6 |
Poids moléculaire |
258.27 g/mol |
Nom IUPAC |
triethyl cyclopropane-1,2,3-tricarboxylate |
InChI |
InChI=1S/C12H18O6/c1-4-16-10(13)7-8(11(14)17-5-2)9(7)12(15)18-6-3/h7-9H,4-6H2,1-3H3 |
Clé InChI |
ZWTRZSCYTXXULL-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C1C(C1C(=O)OCC)C(=O)OCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


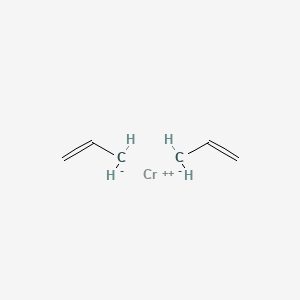

![ethyl (3S)-3-[7-[2-[[2-[[2-[(9S)-7-(4-chlorophenyl)-4,5,13-trimethyl-3-thia-1,8,11,12-tetrazatricyclo[8.3.0.02,6]trideca-2(6),4,7,10,12-pentaen-9-yl]acetyl]amino]acetyl]amino]ethoxy]-1-methylbenzotriazol-5-yl]-3-[4-methyl-3-[[(4R)-4-methyl-1,1-dioxo-3,4-dihydro-5,1lambda6,2-benzoxathiazepin-2-yl]methyl]phenyl]propanoate](/img/structure/B14754594.png)
![[S(R)]-N-((S)-(2-(Dicyclohexylphosphino)phenyl)(2,4,6-triisopropylphenyl)methyl)-2-methyl-2-propanesulfinamide](/img/structure/B14754596.png)
![4-[(3S)-3-cyano-3-cyclopropyl-2-oxopyrrolidin-1-yl]-N-[[3-fluoro-5-(1-methylpyrazol-4-yl)phenyl]methyl]-6-methylpyridine-2-carboxamide](/img/structure/B14754603.png)

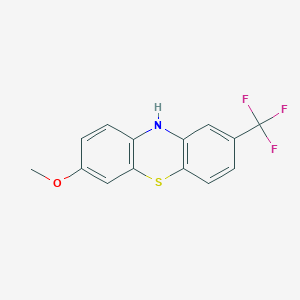
![2,5-Dihydroxy-3-(1-methyl-1H-indol-2-YL)-6-phenyl-[1,4]benzoquinone](/img/structure/B14754615.png)


